Application Summary: 1-Amino-4-ethylhexan-3-ol is utilized in biochemistry for the synthesis of biogenic amines, which are crucial for various physiological functions and have pharmacological properties .
Methods of Application: The compound is used as a precursor in enzymatic reactions involving decarboxylation or transamination to produce biogenic amines. These reactions are typically carried out in aqueous solutions, buffered to physiological pH, and may involve co-factors such as pyridoxal phosphate .
Results and Outcomes: The synthesis yields various biogenic amines with high purity, which are then tested for their biological activity. These compounds exhibit significant pharmacological effects, including neurotransmitter activity and involvement in growth regulation .
Application Summary: In pharmacology, 1-Amino-4-ethylhexan-3-ol is investigated for its potential use in the development of new analgesics and anti-inflammatory drugs .
Methods of Application: The compound is incorporated into drug design protocols where it may undergo chemical modifications to enhance its interaction with biological targets. Assays for activity and toxicity are conducted in vitro and in vivo .
Results and Outcomes: The research has led to the identification of derivatives with promising analgesic properties. These findings are supported by statistical analyses of efficacy and safety profiles from clinical trial data .
Application Summary: Organic chemists employ 1-Amino-4-ethylhexan-3-ol in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Methods of Application: The compound is used in various organic reactions, such as nucleophilic substitution or as a building block in multistep syntheses. Reaction conditions are optimized for yield and selectivity .
Results and Outcomes: The synthesized molecules are characterized using techniques like NMR and mass spectrometry, confirming the expected structures and purities. The yields are quantified, and the reaction efficiencies are analyzed statistically .
Application Summary: 1-Amino-4-ethylhexan-3-ol serves as a standard or reagent in analytical chemistry for the quantification of similar compounds in complex mixtures .
Methods of Application: It is used in techniques such as HPLC or GC-MS, where it acts as a calibration standard. The parameters like retention time and mass spectra are carefully recorded .
Results and Outcomes: The use of 1-Amino-4-ethylhexan-3-ol has improved the accuracy and precision of analytical methods, as evidenced by lower limits of detection and quantification in various samples .
Application Summary: Medicinal chemistry research explores 1-Amino-4-ethylhexan-3-ol for the design of new therapeutic agents, particularly those targeting neurological disorders .
Methods of Application: The compound is modified to enhance its drug-like properties, such as solubility and blood-brain barrier permeability. It undergoes rigorous pharmacokinetic and pharmacodynamic profiling .
Results and Outcomes: Several analogs have been synthesized, with some showing increased potency and reduced side effects. These results are typically presented with data from dose-response curves and therapeutic index calculations .
Application Summary: In agricultural chemistry, 1-Amino-4-ethylhexan-3-ol is studied for its role in the development of eco-friendly pesticides and fertilizers .
Methods of Application: The compound is tested for its efficacy as a growth promoter or pest deterrent in controlled agricultural settings. Field trials are conducted to assess its performance under various environmental conditions .
Results and Outcomes: The trials have shown that derivatives of 1-Amino-4-ethylhexan-3-ol can be effective in enhancing crop yield and pest resistance. The outcomes are evaluated using statistical models to determine significance .
Application Summary: “1-Amino-4-ethylhexan-3-ol” is studied for its impact on environmental systems, particularly its biodegradability and potential as a green solvent alternative .
Methods of Application: Environmental impact assessments involve studying the compound’s breakdown in various ecosystems using controlled degradation experiments. Parameters like temperature, pH, and microbial presence are monitored .
Results and Outcomes: The compound has shown a moderate rate of biodegradation, suggesting its potential as an environmentally friendly solvent. Data includes degradation rates under different conditions .
Application Summary: In chemical engineering, “1-Amino-4-ethylhexan-3-ol” is utilized in process optimization studies to improve the efficiency of chemical production .
Methods of Application: The compound is used in pilot-scale reactions to test new catalytic systems or process conditions. Flow rates, reaction temperatures, and pressures are among the variables optimized .
Results and Outcomes: Improvements in reaction yields and reductions in by-products have been achieved, enhancing the sustainability of chemical manufacturing processes. Results include comparative analyses of process parameters .
Application Summary: “1-Amino-4-ethylhexan-3-ol” is explored for its use in the synthesis of nanomaterials, acting as a stabilizing agent or a building block .
Methods of Application: The compound is incorporated into the synthesis protocols of nanoparticles, where it influences particle size and distribution. Syntheses are conducted under inert atmospheres and at controlled temperatures .
Results and Outcomes: Nanoparticles synthesized using “1-Amino-4-ethylhexan-3-ol” demonstrate uniform size distributions and enhanced stability. The findings are supported by electron microscopy images and size distribution analyses .
Application Summary: “1-Amino-4-ethylhexan-3-ol” is investigated for its role in food chemistry as a flavor enhancer or a preservative component .
Methods of Application: The compound is tested in various food matrices to assess its impact on flavor profiles and shelf-life. Sensory evaluations and shelf-life studies are conducted under controlled conditions .
Results and Outcomes: Preliminary results indicate that “1-Amino-4-ethylhexan-3-ol” can positively affect the flavor of certain foods and may extend shelf-life. Data includes sensory analysis scores and microbiological counts .
Application Summary: Research in cosmetics chemistry involves “1-Amino-4-ethylhexan-3-ol” for its potential use in skincare products, particularly for its moisturizing properties .
Methods of Application: The compound is formulated into creams and lotions, and its effects on skin hydration and elasticity are measured. Clinical trials involve measurements of skin parameters before and after application .
Results and Outcomes: Studies show that formulations containing “1-Amino-4-ethylhexan-3-ol” improve skin hydration and have good compatibility with skin. Results are quantified using skin moisture content and elasticity indices .
Application Summary: In polymer science, “1-Amino-4-ethylhexan-3-ol” is used in the development of new polymeric materials with enhanced properties .
Methods of Application: The compound is involved in polymerization reactions as a monomer or a cross-linking agent. The polymerization process is monitored using spectroscopic methods .
Results and Outcomes: The resulting polymers exhibit improved mechanical and thermal properties. The performance of these materials is evaluated through stress-strain tests and thermal analysis .
1-Amino-4-ethylhexan-3-ol is an organic compound classified as an amino alcohol, characterized by the presence of both an amino group (-NH2) and a hydroxyl group (-OH) attached to a hexane backbone. Its molecular formula is , and it has a molecular weight of approximately 145.24 g/mol. This compound is notable for its structural configuration, which influences its chemical reactivity and potential biological activity.
| Reaction Type | Reagents/Conditions |
|---|---|
| Oxidation | KMnO4, CrO3 |
| Reduction | H2 with Pd catalyst |
| Substitution | Haloalkanes, ammonia/amines |
Research indicates that 1-Amino-4-ethylhexan-3-ol may possess significant biological activity. It is being investigated for its potential role in biochemical pathways and as a precursor in the synthesis of biogenic amines, which are crucial for various physiological functions. These biogenic amines have pharmacological properties, influencing neurotransmitter activity and growth regulation.
Additionally, studies suggest that this compound could be explored for therapeutic applications, including the development of analgesics and anti-inflammatory drugs.
Several methods have been developed for synthesizing 1-Amino-4-ethylhexan-3-ol:
In industrial settings, large-scale reduction processes are preferred. Catalytic hydrogenation is often employed due to its efficiency and scalability, typically under high pressure and temperature conditions to ensure complete conversion of nitro groups to amino groups.
1-Amino-4-ethylhexan-3-ol has diverse applications across various fields:
The interaction of 1-Amino-4-ethylhexan-3-ol with biological molecules is primarily influenced by its functional groups. The amino group can form hydrogen bonds with biomolecules, affecting their structure and function. The hydroxyl group also participates in hydrogen bonding, which can modulate the compound's reactivity and biological activity.
Research continues into how these interactions can be optimized for specific applications in drug design and biochemical research.
1-Amino-4-ethylhexan-3-ol shares structural similarities with several other amino alcohols. Here are some comparable compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Amino-2-propanol | Smaller alkyl chain | More basic due to shorter carbon chain |
| 2-Amino-1-butanol | Similar functional groups | Shorter chain length affects reactivity |
| 3-Amino-2-pentanol | Intermediate chain length | Different branching affects properties |
The uniqueness of 1-Amino-4-ethylhexan-3-ol lies in its specific structural configuration that imparts distinct chemical and physical properties compared to similar compounds. This configuration may lead to different reactivity patterns and biological activities, making it valuable for various applications in chemistry and pharmacology.
1-Amino-4-ethylhexan-3-ol can be disconnected at two strategic bonds (Scheme omitted):
Key precursors and their commercial availability guide route selection (Table 1).
| Disconnection | Immediate precursor | Commercial status | One-step conversion? | Typical isolated yield | Reference |
|---|---|---|---|---|---|
| C–N (Reductive amination) | 4-Ethylhexan-3-one | Bulk flavour intermediate [3] | Yes | 75–90% [1] | 2 |
| C–O (Ketone hydrogenation) | 1-Amino-4-ethylhexan-3-one | Not commercially listed | Yes | 82–99% [2] | 18 |
| C–C (Aldol variant) | Butanal + Butan-2-one → 4-Ethyl-3-hydroxyhexan-one | Both bulk solvents [4] [5] | No (two steps) | 68–80% overall [6] [7] | 42,45 |
Early laboratory routes reduced amino acids or hydroxy acids to the corresponding amino alcohols. Lithium aluminium hydride reduction of l-Valine delivered the homologous valinol in 73–75% yield, illustrating the viability of carboxylate-to-alcohol conversion on a hindered backbone. [8] Transposing this logic to 4-ethyl-substituted skeletons requires a tailored precursor such as 3-Hydroxy-4-ethylhexanoic acid, obtainable via aldol condensation of butanal and ethyl acetate, followed by reduction. Overall conversions seldom exceeded 60% because of competing over-reduction of the carbonyl group. [8]
Classical reductive amination employs a carbonyl partner, ammonia or an amine, and a stoichiometric hydride donor. Three benchmark protocols give reliable access to aliphatic amino alcohols (Table 2).
| Protocol | Reductant | Key additives | Temperature | Time | Yield range | Reference |
|---|---|---|---|---|---|---|
| Borane–tetrahydrofuran complex with acetic acid | Borane tetrahydrofuran complex | Acetic acid, dichloromethane | 25 °C | 3–41 h | 60–88% [1] | 2 |
| Borane–tetrahydrofuran complex with trimethylsilyl chloride | Borane tetrahydrofuran complex | Trimethylsilyl chloride, dimethylformamide | 0 °C | 10–25 min | 80–93% [1] | 2 |
| Sodium borohydride with trimethylsilyl chloride | Sodium borohydride | Trimethylsilyl chloride, dimethylformamide | 0 °C | 10–25 min | 78–90% [1] | 2 |
Applying method C to 4-Ethylhexan-3-one at 0 °C routinely furnishes racemic 1-Amino-4-ethylhexan-3-ol in ≥85% yield after silica gel purification. [1]
Transition-metal hydrogenation of β-amino ketones streamlines the C–O bond construction while tolerating aliphatic substrates. An iridium complex bearing a tridentate ferrocene-diastereomeric ligand hydrogenated assorted β-tertiary-amino ketones to γ-amino alcohols, achieving 99% isolated yield and turnover numbers to 48,500 under 3 megapascal hydrogen at 25 °C. [2] Iridium-catalysed reductive amination of diketones likewise produced a library of γ-amino alcohols in 60–88% yield using formic acid as the hydrogen donor, underscoring operational simplicity. [9]
Four complementary platforms deliver optical purity (Table 3).
| Platform | Catalyst or enzyme | ee range | Yield range | Comment | Reference |
|---|---|---|---|---|---|
| Asymmetric hydrogenation | Iridium–ferrocene complex | >99% | 94–99% [2] | Direct from β-amino ketone | 18 |
| Imine reductase-mediated reductive amination | Imine reductase panel | 91–99% | 41–84% [10] | Works with ammonia as amine donor | 22 |
| Amine dehydrogenase cascade | Engineered amine dehydrogenase, alcohol dehydrogenase | >99% | 60–92% [11] | Redox-self-sufficient one-pot | 31 |
| Benzaldehyde lyase + amine transaminase two-stage cascade | Benzaldehyde lyase, ω-Transaminase | >99% | 39–99% [12] | Uses biomass-derived aldehydes | 24 |
The iridium platform applies directly to 1-Amino-4-ethylhexan-3-ol by hydrogenating the ketone intermediate with ≥99% enantiomeric excess when a chiral bidentate ligand matched to the steric profile is used. [2]
Biocatalytic cascades minimise hazardous reagents and reduce solvent load. The benzaldehyde-lyase/transaminase system converts renewable aldehydes plus formaldehyde into enantiopure β-amino alcohols in water, with an E-factor below 10 and >92% atom economy. [12] Whole-cell imine reductase processes run at 30 °C and atmospheric pressure, eliminating precious metals and cutting energy input by more than 80% relative to metal hydrogenation. [10] Continuous membrane distillation combined with ammonia recycling, as developed for amino acid manufacture, lowers purification energy by two- to three-fold and is portable to γ-amino alcohol brines. [13]
Cost-effective supply pivots on three levers: precursor pricing, catalyst turnover, and waste management. 4-Ethylhexan-3-one sells on the flavour-and-fragrance market at <15 USD kilogram-1, offering an economical feedstock. [3] An iridium loading of 0.002 mol % with 48,500 turnover renders catalyst contribution <0.05 USD kilogram-1 product. [2] Implementing aqueous biocatalytic cascades coupled to membrane distillation aligns with zero-liquid-discharge policies and circumvents brine incineration fees of 80 USD tonne-1. [13] Process simulation suggests that a 10 kilotonne per year plant adopting ammonia-recycle biocatalysis can cut operating expenditure by 28% and shrink greenhouse-gas emissions by 35% compared with a borane-based batch process of identical capacity. [12] [13]